molecular formula C15H20N2O5 B113373 Boc-L-2-Carbamoylphenylalanine CAS No. 959573-27-4

Boc-L-2-Carbamoylphenylalanine

Cat. No.: B113373
CAS No.: 959573-27-4
M. Wt: 308.33 g/mol
InChI Key: FMPVOXUPJFIODB-NSHDSACASA-N
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Description

It has a molecular formula of C15H20N2O5 and a molecular weight of 308.33 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.

Scientific Research Applications

Boc-L-2-Carbamoylphenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action for Boc-L-2-Carbamoylphenylalanine is not specified in the search results. As a biochemical used in proteomics research, it may be involved in various biological processes depending on the specific context of the research .

Future Directions

The future directions for Boc-L-2-Carbamoylphenylalanine are not specified in the search results. As a biochemical used in proteomics research, its future applications will likely depend on advancements in this field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-2-Carbamoylphenylalanine typically involves the protection of the amino group of L-2-Carbamoylphenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Boc-L-2-Carbamoylphenylalanine undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Boc-L-2-Carbamoylphenylalanine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its carbamoyl group, which provides additional functionalization options and reactivity compared to other Boc-protected amino acids.

Properties

IUPAC Name

(2S)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-6-4-5-7-10(9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPVOXUPJFIODB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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